![molecular formula C11H14ClNO2 B1422528 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide CAS No. 1183436-64-7](/img/structure/B1422528.png)
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide
説明
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is an aromatic amide . It is functionally related to a chloroacetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO2/c1-15-8-10-5-3-2-4-9(10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) and the molecular weight is 227.69 .科学的研究の応用
Comparative Metabolism in Human and Rat Liver Microsomes
- Herbicide Metabolism : This compound, along with others like acetochlor, alachlor, butachlor, and metolachlor, are pre-emergent herbicides used in agriculture. They have been studied for their carcinogenicity and metabolic pathways in rats and humans. The study revealed different metabolic rates in human and rat liver microsomes, indicating species-specific reactions to these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Reception and Activity
- Impact on Agricultural Crops : The effectiveness of these herbicides, including their reception and activity in soil, is influenced by factors like wheat straw cover and irrigation. This affects the proportion of herbicide received by the soil and its subsequent impact on crop growth (Banks & Robinson, 1986).
Adsorption, Mobility, and Efficacy
- Soil Properties and Herbicide Activity : The adsorption and mobility of these herbicides in soil, and their effectiveness against weeds, are correlated with soil properties like organic matter and clay content. Different soil types can thus influence the efficacy of these herbicides (Peter & Weber, 1985).
Inhibition of Fatty Acid Synthesis in Algae
- Effect on Algae : The chloroacetamides like alachlor and metazachlor have been studied for their inhibitory effects on fatty acid synthesis in green algae, Scenedesmus Acutus. This suggests potential broader ecological impacts of these herbicides beyond targeted weeds (Weisshaar & Böger, 1989).
Synthesis and Characterization
- Chemical Synthesis : Research also includes the synthesis and characterization of similar compounds, highlighting the chemical processes involved in creating these herbicides and understanding their molecular structure (Zhong-cheng & Wan-yin, 2002).
Impact on Photosynthesis and Respiration
- Plant Cell Response : The impact of acetanilide herbicides, including variations of the subject compound, on the photosynthesis and respiration of isolated plant cells has been studied. This research aids in understanding the herbicidal action at a cellular level (Rensburg, Dyk, & Swardt, 1990).
Safety and Hazards
作用機序
Action Environment
The action, efficacy, and stability of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide can be influenced by various environmental factors. These may include the pH and temperature of the local environment, the presence of other interacting molecules, and the specific cell or tissue context . Understanding these influences can be crucial for optimizing the use of the compound in research or therapeutic contexts.
特性
IUPAC Name |
2-chloro-N-[[2-(methoxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-8-10-5-3-2-4-9(10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNSSORCDDMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




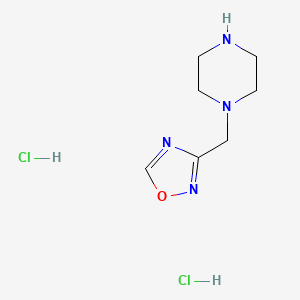
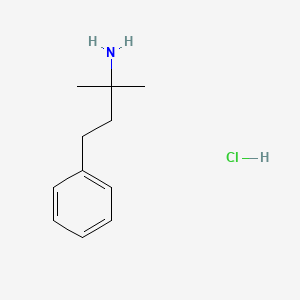
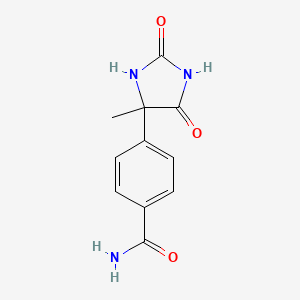

![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)
![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
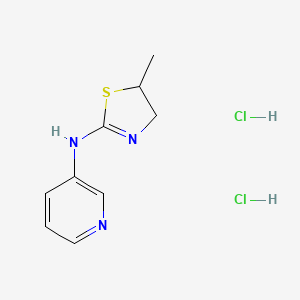
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)
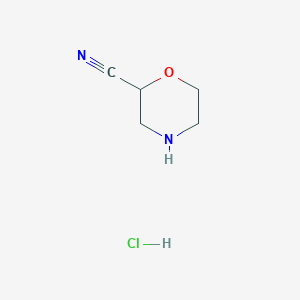

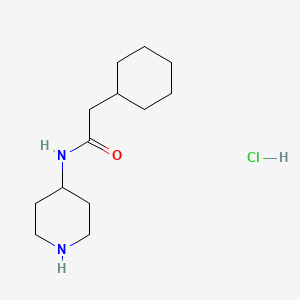
![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)
